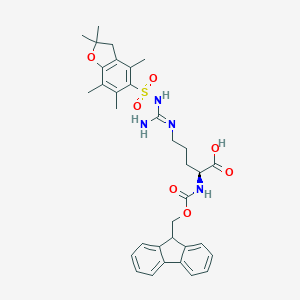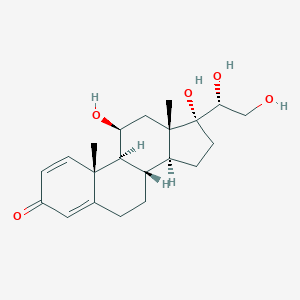
1,1,1,3,3,3-Hexafluoropropan-2-yl trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1,1,1,3,3,3-Hexafluoropropan-2-yl trifluoromethanesulfonate" is a fluorinated organic compound that is likely to be of interest due to its potential applications in various chemical reactions and material sciences. While the provided papers do not directly discuss this exact compound, they do provide insights into related compounds and their reactivity, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related trifluoromethanesulfonate compounds involves the use of triflic acid or its derivatives. For instance, trifluoromethanesulfonyl hypofluorite is synthesized by reacting fluorosulfuryl hypofluorite with cesium trifluoromethanesulfonate . Similarly, hexaalkylguanidinium trifluoromethanesulfonates are synthesized from ureas, triflic anhydride, and amines . These methods suggest that the synthesis of "1,1,1,3,3,3-Hexafluoropropan-2-yl trifluoromethanesulfonate" could potentially involve the use of triflic acid or its anhydride as a key reagent.
Molecular Structure Analysis
The molecular structure of related compounds can be complex, with the presence of strong intermolecular hydrogen bonds as seen in the crystal structure of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol . This suggests that "1,1,1,3,3,3-Hexafluoropropan-2-yl trifluoromethanesulfonate" may also exhibit strong intermolecular interactions, potentially influencing its reactivity and physical properties.
Chemical Reactions Analysis
Trifluoromethanesulfonic acid and its derivatives are known to be involved in various chemical reactions. For example, they are used in cationic polymerization , electrophilic aromatic substitution, and the formation of carbon-carbon and carbon-heteroatom bonds . The reactivity of "1,1,1,3,3,3-Hexafluoropropan-2-yl trifluoromethanesulfonate" could be explored in similar reactions, potentially leading to the formation of new organic compounds or polymers.
Physical and Chemical Properties Analysis
The physical properties of trifluoromethanesulfonate compounds can vary, with some being room-temperature ionic liquids characterized by melting points, glass transition temperatures, viscosities, and refractive indices . The chemical properties include high reactivity under certain conditions, such as in the presence of bases or during thermal decomposition, leading to various decomposition products . The "1,1,1,3,3,3-Hexafluoropropan-2-yl trifluoromethanesulfonate" would likely have unique physical and chemical properties that could be tailored for specific applications in synthesis and material science.
Wissenschaftliche Forschungsanwendungen
“1,1,1,3,3,3-Hexafluoro-2-propanol” is a solution-phase peptide chemistry solvent . It facilitates Friedel–Crafts-type reactions, using covalent reagents in the absence of a Lewis acid catalyst . It also enhances the efficiency of rhodium (I)-catalyzed [4+2] intramolecular cycloaddition of ether-tethered alkynyl dienes and [5+2] cycloaddition of alkynyl vinylcyclopropanes . It catalyzes the epoxidation of cyclooctene and 1-octene with hydrogen peroxide . It is used as a solvent for many reactions and to dissolve peptides . It is also employed to produce high-end chemicals like fluorinated surfactants, fluorinated emulsifier and fluorinated medicine . It acts as a cleaner in the electronic industry .
-
Preparation of Hexafluoroalcohol-functionalized Methacrylate Polymers
-
Friedel-Crafts Reactions
-
Sample Preparation for GCMS
-
Preparation of Hexafluoroalcohol-functionalized Methacrylate Polymers
-
Friedel-Crafts Reactions
-
Sample Preparation for GCMS
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,1,1,3,3,3-hexafluoropropan-2-yl trifluoromethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF9O3S/c5-2(6,7)1(3(8,9)10)16-17(14,15)4(11,12)13/h1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHQWNHARTXNOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)OS(=O)(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF9O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,3,3,3-Hexafluoropropan-2-yl trifluoromethanesulfonate | |
CAS RN |
156241-41-7 |
Source


|
| Record name | 1,1,1,3,3,3-Hexafluoroisopropyl Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate](/img/structure/B136110.png)
![Pyridine, 3-ethyl-4-[(trimethylsilyl)methyl]-(9CI)](/img/structure/B136117.png)
![(2R)-2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]-4-methylpentanoic acid](/img/structure/B136118.png)


![Pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B136131.png)




![3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL](/img/structure/B136143.png)


